molecular formula C22H18N2O3 B3036735 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate CAS No. 400076-63-3

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate

Cat. No.: B3036735
CAS No.: 400076-63-3
M. Wt: 358.4 g/mol
InChI Key: WTKITBQFYSWHSG-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group, an oxo group, and a phenylcarbamate moiety, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

The synthesis of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(1-benzyl-2-oxo-3H-indol-3-yl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-21-20(27-22(26)23-17-11-5-2-6-12-17)18-13-7-8-14-19(18)24(21)15-16-9-3-1-4-10-16/h1-14,20H,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKITBQFYSWHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate
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1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate
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1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate
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1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate
Reactant of Route 5
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate
Reactant of Route 6
1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-phenylcarbamate

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